![molecular formula C14H17FN4 B6496298 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine CAS No. 2307941-35-9](/img/structure/B6496298.png)
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine
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Overview
Description
The compound “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is a complex organic molecule. It belongs to a class of compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is complex, involving a pyrazole ring substituted with a fluorophenyl group and a piperidin-3-amine group. The exact structure would need to be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound’s structural features make it a potential candidate for drug discovery. Researchers explore its interactions with biological targets, aiming to design novel pharmaceuticals. Its piperidine and pyrazole moieties could play a crucial role in modulating receptor activity or enzyme inhibition .
Neuropharmacology
Given its piperidine scaffold, this compound might influence neurotransmitter systems. Researchers investigate its effects on receptors such as dopamine, serotonin, or adrenergic receptors. Understanding its binding affinity and selectivity could lead to new treatments for neurological disorders .
Cancer Research
Fluorinated compounds often exhibit unique properties. In oncology, this compound could be evaluated for its potential as an anticancer agent. Researchers study its cytotoxicity, apoptosis-inducing effects, and interaction with cancer-specific proteins .
Materials Science
Fluorine substitution can enhance material properties. Investigating this compound’s behavior in polymers, coatings, or sensors could reveal novel applications. Its stability, solubility, and reactivity are key factors to explore .
Agrochemicals
Pyrazole derivatives have been used in pesticides and herbicides. Researchers assess whether this compound could contribute to crop protection. Its bioactivity against pests or weeds warrants investigation .
Coordination Chemistry
The piperidine amine group could serve as a ligand in coordination complexes. Researchers explore its metal-binding properties and potential catalytic applications. Transition metal complexes with this ligand might exhibit interesting reactivity .
Mechanism of Action
Target of Action
The primary target of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its interaction with mapk14, it may influence various cellular processes, including cell growth and differentiation .
properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMZXNFTMWEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine |
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